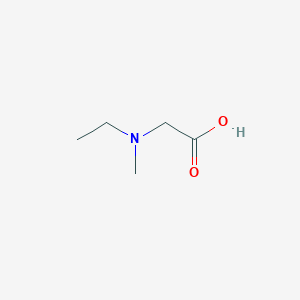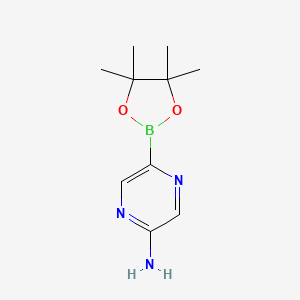
N-ethyl-N-methylglycine
Vue d'ensemble
Description
N-ethyl-N-methylglycine, also known as Ethyl N-methylglycinate, is a derivative of glycine . It is an intermediate and byproduct in glycine synthesis and degradation .
Synthesis Analysis
The synthesis of N-methylated polypeptides, which includes N-ethyl-N-methylglycine, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). The study provides insight into the influence of polymerization conditions and the limitations caused by the enhanced steric demand of the amino acid NCA monomers and their N-methylated derivatives .Molecular Structure Analysis
The molecular formula of N-ethyl-N-methylglycine is C5H11NO2. It has an average mass of 117.146 Da and a monoisotopic mass of 117.078979 Da .Physical And Chemical Properties Analysis
N-ethyl-N-methylglycine has a density of 1.0±0.1 g/cm3, a boiling point of 188.4±23.0 °C at 760 mmHg, and a flash point of 67.7±22.6 °C. It has 3 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds. Its ACD/LogP is 0.23 .Applications De Recherche Scientifique
- Sarcosine is an intermediate and byproduct in glycine synthesis and degradation .
- It is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine .
- Sarcosine is an amino acid derivative that is naturally found in muscles and other body tissues .
- In the laboratory, it may be synthesized from chloroacetic acid and methylamine .
- Sarcosine is an intermediate in the metabolism of choline to glycine .
- Sarcosine is used in manufacturing biodegradable surfactants and toothpastes .
- It is also a reagent in organic synthesis .
- Sarcosine is used in the synthesis of polypeptoids, a promising class of polypeptide mimetic biopolymers based on N-substituted glycine backbones .
- Because of the high designability of their side chains, polypeptoids have a wide range of applications in surface antifouling, biosensing, drug delivery, and stimuli-responsive materials .
Biochemistry
Industrial Synthesis
Polypeptoids Synthesis
- Sarcosine is used in the production of biodegradable surfactants .
- Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants .
- Sarcosine has been studied in the context of schizophrenia .
- While the exact role and mechanism are still under investigation, some research suggests that sarcosine might have potential therapeutic benefits .
- Sarcosine derivatives with closed carboxyl groups have been found to be effective co-initiators for radical photopolymerization in the presence of camphorquinone .
- The co-initiation behaviors of these glycine derivatives were evaluated by photopolymerization of hydroxyethyl acrylate aqueous solution .
- These derivatives combined with camphorquinone could efficiently initiate photopolymerization of other monomers, indicating wide substrate adaptability and potential application in the preparation of biohydrogels .
Surfactants
Schizophrenia Research
Photopolymerization Co-initiator
Propriétés
IUPAC Name |
2-[ethyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-6(2)4-5(7)8/h3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAINFSTWSHMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593493 | |
| Record name | N-Ethyl-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-methylglycine | |
CAS RN |
740792-70-5 | |
| Record name | N-Ethyl-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)


![tert-butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1289505.png)
![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1289506.png)


![4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine](/img/structure/B1289511.png)

![2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1289515.png)
![(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1289519.png)
